2Ggv6T2C5B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAK-810 is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It is a gonadotropin-releasing hormone receptor antagonist, which means it inhibits the action of gonadotropin-releasing hormone. This compound was primarily investigated for its potential therapeutic applications in treating conditions such as endometriosis and prostate cancer .
準備方法
The synthesis of TAK-810 involves several key steps:
Cyclization of Phenylacetone: Phenylacetone is reacted with ethyl cyanoacetate in the presence of acetic acid and ammonium acetate in refluxing benzene.
Cyclization and Nitration: The carboxylic acid undergoes cyclization using PPE at 120°C to form a thienopyridine derivative, which is then nitrated with sodium nitrate and sulfuric acid to yield a 4-nitrophenyl derivative.
Alkylation and Bromination: The hydroxy-thienopyridine derivative is alkylated with 2,6-difluorobenzyl chloride in the presence of sodium hydride in dimethylformamide, followed by bromination with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride.
Condensation and Reduction: The bromomethyl derivative is condensed with N-benzyl-N-methylamine using triethylamine in dimethylformamide, and the nitro group is reduced using iron and hydrochloric acid in ethanol.
Acylation and Methoxyamide Formation: The resulting 4-aminophenyl derivative is acylated with trifluoroacetic anhydride and triethylamine, followed by reaction with N,O-dimethylhydroxylamine in dichloromethane to form the methoxyamide.
化学反応の分析
TAK-810 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Alkylation and bromination reactions are crucial for introducing functional groups into the molecule.
Condensation: Several condensation reactions are involved in the formation of the thienopyridine core structure.
Common reagents used in these reactions include acetic acid, ammonium acetate, sulfur, potassium hydroxide, sodium nitrate, sulfuric acid, sodium hydride, dimethylformamide, N-bromosuccinimide, AIBN, triethylamine, and dichloromethane .
科学的研究の応用
TAK-810 has been explored for various scientific research applications:
作用機序
TAK-810 exerts its effects by inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which are hormones responsible for regulating reproductive functions. By blocking this receptor, TAK-810 can reduce the production of sex hormones, which is beneficial in conditions like endometriosis and prostate cancer .
類似化合物との比較
TAK-810 is unique compared to other gonadotropin-releasing hormone receptor antagonists due to its specific chemical structure and synthesis route. Similar compounds include:
Cetrorelix: Another gonadotropin-releasing hormone receptor antagonist used in reproductive health treatments.
Degarelix: Used for treating prostate cancer by inhibiting the same receptor.
Elagolix: A non-peptide antagonist used for managing endometriosis.
TAK-810’s uniqueness lies in its specific thienopyridine core structure and the detailed synthetic route developed by Takeda Pharmaceutical Co., Ltd .
特性
CAS番号 |
253433-89-5 |
---|---|
分子式 |
C37H35F2N3O4S |
分子量 |
655.8 g/mol |
IUPAC名 |
N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide |
InChI |
InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45) |
InChIキー |
NWNSIURBDQNMCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。